molecular formula C9H5BrClN B1277138 7-Bromo-1-Chloroisoquinoline CAS No. 215453-51-3

7-Bromo-1-Chloroisoquinoline

Cat. No.: B1277138
CAS No.: 215453-51-3
M. Wt: 242.5 g/mol
InChI Key: UMSWWSIVPWVJOX-UHFFFAOYSA-N
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Description

7-Bromo-1-Chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Applications in Organic Chemistry
    7-Bromo-1-chloroisoquinoline has been explored in various synthetic chemistry contexts. For instance, it has been used in the study of reactions involving 4-haloisoquinolines and amide ion in ammonia, highlighting a competition between SRN1 substitution and σ complex formation (Zoltewicz & Oestreich, 1991). Additionally, pyridine hydrochloride, a reagent for synthesizing chloro compounds from bromo derivatives in π-deficient series like quinolines, has been studied for its efficacy in transforming 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).

  • Biological and Pharmacological Research
    In the biological domain, this compound derivatives have been investigated for their inhibitory effects on enzymes like casein kinase I. One study found that a compound synthesized from this compound showed potent inhibition of casein kinase I and a weaker effect on casein kinase II (Chijiwa et al., 1989).

  • Material Sciences and Spectroscopy
    In the field of material sciences, studies have been conducted on the vibrational spectroscopic properties of compounds like 7-bromo-5-chloro-8-hydroxyquinoline, providing insights into their structural and electronic characteristics (Arjunan et al., 2009).

  • Photolabile Protecting Groups in Chemistry
    The utility of bromoquinoline derivatives in photolabile protecting groups has been highlighted. For instance, 8-bromo-7-hydroxyquinoline (BHQ) has been studied for its efficient photolysis and potential application in releasing bioactive molecules upon light exposure (Zhu et al., 2006).

  • Chemical Synthesis and Catalysis
    The role of this compound in chemical synthesis and catalysis has also been explored. For example, its derivatives have been used in the synthesis of antitumor alkaloids, demonstrating their potential in medicinal chemistry (Golubev et al., 2010).

Safety and Hazards

7-Bromo-1-Chloroisoquinoline is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

7-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSWWSIVPWVJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424693
Record name 7-Bromo-1-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-51-3
Record name 7-Bromo-1-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7-bromoisoquinolin-1-ol (2.5 g, 11.1 mmol) and POCl3 (10.4 mL, 111 mmol) was stirred at 70° C. for 2.5 h. The reaction mixture was cooled to room temperature, poured into ice water, and the solution was stirred overnight. The aqueous mixture was diluted with chloroform, washed with a saturated solution of NaHCO3, saturated NaCl, dried (MgSO4), filtered, and concentrated under reduced pressure to afford 7-bromo-1-chloroisoquinoline (2.3 g): 1H NMR (300 MHz, DMSO-d6) δ 8.39-8.36 (m, 2H), 8.09-8.02 (m, 2H), 7.95 (d, J=6 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature was added, portionwise, 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol). The mixture was heated to 100° C. for 90 min with rapid stirring. On cooling to room temperature, the mixture was poured, cautiously onto ice/water (200 mL). Dropwise addition of aqueous ammonia raised the pH=8 and the resulting precipitate was collected by filtration, washing with cold water. The solid was dried under reduced vacuum at 45° C. for 12 h. 13.86 g (115%) Beige solid isolated. 1H NMR (DMSO-d6) δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H); HPLC: 96%; LCMS: 242, 244, 246.
Quantity
46.6 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
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reactant
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0 (± 1) mol
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reactant
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Yield
115%

Synthesis routes and methods III

Procedure details

7-Bromo-2H-isoquinolin-1-one (3.0 g, 13.4 mmol), phosphorus oxychloride (8.22 g, 53.6 mmol), and chloroform (25 mL) combined in a sealed tube and heated with stirring at 100° C. for 4 hours. Cooled to ˜60° C., poured into ice water (100 mL), neutralized carefully with saturated aqueous sodium hydrogencarbonate, extracted into methylene chloride and dried over magnesium sulfate. Flash column chromatography on silica gel gave the product as a pale cream solid (2.01 g, 8.3 mmol). 1H NMR (CDCl3) δ 8.51 (d, 1H), 8.30 (d, 1H), 7.82 (dd, 1H), 7.72 (d, 1H), 7.57 (dd, 1H). ESI MS (M+1)+: 242, 244, 246 (Br, Cl).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compound 37b was prepared from 37a using the procedure described for 1b. 1H-NMR 200 MHz (CDCl3) δ: 7.57-7.88 (3H, m), 8.32 (1H, d, J=6 Hz), 8.51-8.54 (1H, m).
Name
37a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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